N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide: is an organic compound that features a benzamide core substituted with furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under amide coupling conditions.
Introduction of Furan and Thiophene Rings: The furan and thiophene rings are introduced through nucleophilic substitution reactions. The furan-2-ylmethyl and thiophen-3-ylmethyl groups are attached to the nitrogen atoms of the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group of the benzamide core.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the benzamide core.
Substitution Products: Substituted derivatives at the furan and thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-3-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c23-21(18-5-3-17(4-6-18)19-8-11-26-15-19)22(12-16-7-10-25-14-16)13-20-2-1-9-24-20/h1-11,14-15H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICXHINPTTZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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